Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

説明

IUPAC Nomenclature and Systematic Classification

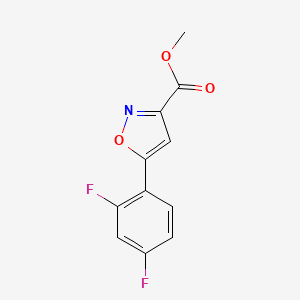

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate. This nomenclature reflects the precise structural arrangement where the methyl ester group is attached to the carboxylic acid functionality at position 3 of the isoxazole ring, while the 2,4-difluorophenyl substituent occupies position 5 of the heterocyclic framework. The compound is registered under Chemical Abstracts Service registry number 1105191-49-8, which serves as its unique identifier in chemical databases and scientific literature.

Alternative systematic names for this compound include 5-(2,4-difluorophenyl)-3-isoxazolecarboxylic acid methyl ester and 3-isoxazolecarboxylic acid, 5-(2,4-difluorophenyl)-, methyl ester. These naming variations reflect different approaches to systematic nomenclature while referring to the identical chemical entity. The compound is also catalogued under the Molecular Design Limited number MFCD11986431, which provides an additional reference for chemical database searches.

The isoxazole ring system, also known as 1,2-oxazole, represents a five-membered heterocyclic aromatic compound containing one nitrogen atom and one oxygen atom in adjacent positions. This structural classification places the compound within the broader category of azole heterocycles, specifically as an electron-rich azole due to the presence of the oxygen atom adjacent to the nitrogen. The substitution pattern with fluorine atoms at positions 2 and 4 of the phenyl ring creates a specific regioisomeric arrangement that significantly influences the compound's chemical and physical properties.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₇F₂NO₃, indicating a composition of eleven carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, and three oxygen atoms. This molecular composition yields a calculated molecular weight of 239.18 grams per mole, which has been consistently reported across multiple chemical databases and suppliers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₇F₂NO₃ | |

| Molecular Weight | 239.18 g/mol | |

| Carbon Atoms | 11 | |

| Hydrogen Atoms | 7 | |

| Fluorine Atoms | 2 | |

| Nitrogen Atoms | 1 | |

| Oxygen Atoms | 3 |

The molecular architecture incorporates several distinct functional regions that contribute to the overall molecular weight distribution. The isoxazole ring contributes significantly to the heteroatomic content, containing both nitrogen and oxygen within the five-membered aromatic system. The difluorophenyl substituent accounts for a substantial portion of the molecular weight, with the two fluorine atoms contributing approximately 38 atomic mass units to the total molecular weight. The methyl carboxylate ester functionality adds both carbon and oxygen content while providing important chemical reactivity characteristics.

The International Chemical Identifier key for this compound is FVQQUERDPUGSJW-UHFFFAOYSA-N, which provides a unique alphanumeric representation of the molecular structure. The corresponding International Chemical Identifier string is InChI=1S/C11H7F2NO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3, which encodes the complete connectivity information for the molecule.

Isomeric Considerations and Stereochemical Features

This compound exhibits specific regioisomeric characteristics that distinguish it from other possible fluorinated phenylisoxazole derivatives. The 2,4-difluoro substitution pattern on the phenyl ring creates a unique electronic environment that differs significantly from other possible difluoro isomers such as 2,3-difluoro, 2,5-difluoro, 2,6-difluoro, 3,4-difluoro, or 3,5-difluoro arrangements. This specific substitution pattern influences both the electronic properties and the spatial arrangement of the molecule.

The compound does not contain any stereogenic centers, as evidenced by the absence of chiral carbon atoms in its molecular structure. All carbon atoms in the molecule are either sp² hybridized (in the aromatic rings) or are attached to groups that do not create asymmetric environments. This absence of chirality simplifies the compound's characterization and eliminates the need for enantiomeric separation in synthetic applications.

The isoxazole ring system itself presents interesting constitutional isomeric relationships with other five-membered heterocycles. The 1,2-oxazole structure differs from the 1,3-oxazole isomer (oxazole) in the relative positioning of the nitrogen and oxygen atoms. This positional difference significantly affects the electronic properties and reactivity patterns of the heterocyclic system. The electron distribution within the isoxazole ring creates specific sites of nucleophilic and electrophilic character that influence the compound's chemical behavior.

Conformational analysis reveals that the molecule can adopt various rotational conformations around the bond connecting the isoxazole ring to the difluorophenyl substituent. The preferred conformation is influenced by electronic interactions between the fluorine atoms and the heterocyclic system, as well as steric considerations arising from the substituent positioning. These conformational preferences can significantly impact the compound's binding interactions and biological activity profiles.

Crystallographic Data and X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, related isoxazole carboxylate compounds provide valuable insights into the expected crystallographic behavior of this molecular class. Studies of similar isoxazole derivatives have revealed characteristic packing arrangements and intermolecular interaction patterns that likely apply to this compound.

Research on related isoxazole carboxylic acid derivatives has demonstrated that these compounds typically crystallize with molecules adopting nearly planar conformations. The planarity is often enforced by intramolecular hydrogen bonding interactions between functional groups, particularly involving the carboxylate ester functionality and the heterocyclic nitrogen atom. In the case of N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate, crystallographic analysis revealed a dihedral angle of 8.08 degrees between the benzene and isoxazole rings.

The incorporation of fluorine atoms in the phenyl ring substituent introduces additional considerations for crystal packing arrangements. Fluorine atoms can participate in weak intermolecular interactions, including fluorine-hydrogen contacts and fluorine-fluorine interactions, which influence the overall crystal lattice stability. These interactions, while individually weak, can collectively contribute to specific packing preferences and influence the compound's solid-state properties.

Powder diffraction studies of related pharmaceutical compounds containing isoxazole frameworks have revealed characteristic diffraction patterns that reflect the molecular packing arrangements. These studies demonstrate that isoxazole-containing compounds often exhibit multiple polymorphic forms, each characterized by distinct diffraction peak patterns and lattice parameters. The presence of fluorine substituents can further influence polymorphic behavior by altering the intermolecular interaction landscape.

特性

IUPAC Name |

methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQQUERDPUGSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring in the presence of a base such as sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions

Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed

Major Products

The major products formed from these reactions include:

Oxidation: 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid.

Reduction: 5-(2,4-difluorophenyl)isoxazole-3-methanol.

Substitution: Various substituted isoxazole derivatives depending on the reagents used

科学的研究の応用

Chemistry

Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate serves as a crucial building block in organic synthesis. Its unique electronic properties allow for the development of more complex molecules. It is particularly useful in synthesizing pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations:

- Oxidation: Converts to 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid.

- Reduction: Can be reduced to form alcohol derivatives.

- Substitution Reactions: Electrophilic and nucleophilic substitutions can modify the aromatic and isoxazole rings .

Biology

In biological research, this compound is being studied for its potential antimicrobial and anti-inflammatory properties. Preliminary studies indicate that it may inhibit specific enzymes involved in inflammatory pathways or cell proliferation, suggesting possible applications in treating inflammatory diseases or cancers .

Case Study Example:

A study investigating the anti-inflammatory effects of similar isoxazole derivatives found that modifications in the phenyl substituent significantly influenced biological activity. This highlights the importance of compounds like this compound in medicinal chemistry.

Medicine

The compound is under investigation for its potential roles in drug development. Its structural characteristics suggest it could have anti-cancer and anti-viral properties. Researchers are exploring its efficacy against various cancer cell lines and viral infections.

Research Insights:

Recent patents have highlighted its use in formulations aimed at combating specific plant pathogens, indicating its versatility beyond traditional pharmaceutical applications .

Industrial Applications

In industry, this compound is utilized as a precursor in the development of new materials. Its unique properties allow it to be incorporated into formulations for agricultural products, enhancing crop protection against pests .

作用機序

The mechanism of action of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anti-cancer properties .

類似化合物との比較

Substituent Variations on the Aromatic Ring

The 2,4-difluorophenyl group distinguishes this compound from analogs with alternative halogenation patterns or substituents. Key comparisons include:

Key Insights :

- Electron-Withdrawing Effects : Fluorine atoms in the 2,4-difluorophenyl group enhance the electron-deficient nature of the aromatic ring, influencing reactivity in nucleophilic substitution reactions compared to chlorinated analogs .

- Bioactivity : Chlorinated derivatives (e.g., 4-chlorophenyl) often exhibit stronger antimicrobial properties, while difluorophenyl variants may offer improved metabolic stability due to reduced oxidative metabolism .

Ester Group Modifications

The methyl ester at position 3 contrasts with ethyl or hydrolyzed carboxylic acid derivatives:

Key Insights :

- Hydrolysis Susceptibility : Methyl esters hydrolyze faster than ethyl esters under physiological conditions, impacting drug delivery kinetics .

- Functional Group Flexibility : Carboxylic acid derivatives (e.g., 5-(3-chlorophenyl)isoxazole-3-carboxylic acid) are pivotal in forming salts or coordination complexes, expanding utility in materials science .

Positional Isomerism and Ring Substitution

Variations in substituent positions on the isoxazole ring significantly alter physicochemical and biological profiles:

Key Insights :

- Synthetic Accessibility : 3-carboxylate derivatives are more straightforward to synthesize via cyclocondensation reactions compared to 4-position analogs, which often require multistep functionalization .

生物活性

Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₇F₂N₁O₂

- Molecular Weight : 225.17 g/mol

- IUPAC Name : this compound

The compound features a five-membered isoxazole ring with a carboxylate group and a difluorophenyl substituent, contributing to its unique chemical properties.

Mechanisms of Biological Activity

Isoxazoles are known for their ability to interact with various biological targets, including enzymes and receptors. The presence of electronegative atoms (nitrogen and oxygen) in the isoxazole structure allows for hydrogen bonding, which can enhance binding affinity to biological macromolecules .

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives of isoxazoles can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest .

Table 1: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase-3 |

| U-937 | 12.40 | Cell cycle arrest at G1 phase |

| A549 | 10.50 | Inhibition of proliferation |

2. Antimicrobial Properties

Isoxazole derivatives have been noted for their antimicrobial activities against various pathogens. The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within microbial cells .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited cytotoxic effects on human leukemia cell lines (CEM-13 and U-937). The IC₅₀ values were significantly lower than those observed for standard chemotherapeutic agents like doxorubicin, indicating a potential for development as an anticancer agent .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial efficacy, the compound was tested against multiple strains of bacteria and fungi. Results indicated that it possessed a minimum inhibitory concentration (MIC) as low as 0.40 µM against certain serotypes of human rhinoviruses, showcasing its potential as an antiviral agent .

Q & A

Q. What are the recommended storage conditions and handling precautions for Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate to ensure stability and safety in laboratory settings?

Methodological Answer:

- Storage: Store in airtight, light-resistant containers under dry, ventilated conditions at room temperature (20–25°C). Avoid exposure to moisture, heat (>40°C), and direct sunlight to prevent degradation .

- Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct all manipulations in a fume hood to avoid inhalation of dust or vapors. Implement grounding procedures to mitigate electrostatic discharge risks during transfer .

- Emergency Response: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station. In case of accidental ingestion, seek medical attention and provide the compound’s Safety Data Sheet (SDS) .

Q. What spectroscopic methods are commonly employed for structural characterization of this compound derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions on the isoxazole ring and fluorophenyl group. F NMR is critical for verifying fluorine substitution patterns .

- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and intermolecular interactions, as demonstrated in analogous ethyl 5-methyl-3-phenylisoxazole-4-carboxylate derivatives .

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, aiding in purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different in vitro assays?

Methodological Answer:

- Purity Verification: Use HPLC with UV/Vis or charged aerosol detection to confirm compound purity (>95%). Impurities like unreacted precursors or degradation products (e.g., hydrolyzed carboxylate) can skew activity results .

- Assay Optimization: Standardize assay conditions (e.g., pH, temperature, solvent concentration). For example, dimethyl sulfoxide (DMSO) concentrations >1% may inhibit MAPK pathways, confounding results in kinase inhibition studies .

- Orthogonal Assays: Cross-validate using alternative methods (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays). For antifungal activity, compare results with structurally related triazole derivatives from patent literature .

Q. What are the critical considerations in designing enantioselective synthesis routes for this compound to achieve high optical purity?

Methodological Answer:

- Chiral Catalysts: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric cyclization of propargylamines to form the isoxazole core. Monitor enantiomeric excess (ee) via chiral HPLC .

- Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during fluorophenyl ring functionalization. Deprotection with trifluoroacetic acid (TFA) ensures minimal racemization .

- Reaction Monitoring: Utilize in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction kinetics. For example, control the exothermicity of the cycloaddition step to prevent side reactions .

Q. How can computational modeling be integrated to predict the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., ester linkages) prone to hydrolysis. Compare with experimental LC-MS data from hepatic microsome assays .

- Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidative metabolism. Validate with in vitro metabolite profiling using human liver microsomes .

- QSAR Models: Train quantitative structure-activity relationship models on fluorinated isoxazole libraries to correlate substituent effects (e.g., fluorine position) with metabolic half-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results in the solubility of this compound?

Methodological Answer:

- Solvent Parameterization: Refine Hansen solubility parameters (HSPs) in simulations by incorporating fluorine’s electronegativity and steric effects. Experimental validation via shake-flask method in buffers (pH 1–7) and organic solvents (e.g., acetonitrile) .

- Polymorph Screening: Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect crystalline forms with varying solubility profiles. Compare with predicted lattice energies from computational crystal structure prediction (CSP) tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。